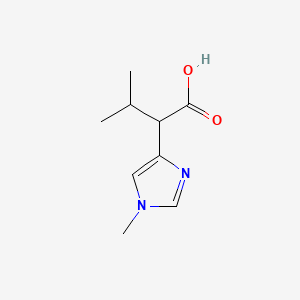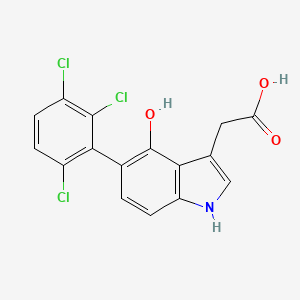
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is particularly interesting due to its unique structure, which includes a trichlorophenyl group and a hydroxyindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve good yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trichlorophenyl group can be reduced to a less chlorinated phenyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-5-(2,3,6-trichlorophenyl)indole-3-acetic acid.
Reduction: Formation of 4-hydroxy-5-(2,3-dichlorophenyl)indole-3-acetic acid.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid involves its interaction with various molecular targets and pathways. The hydroxyindole moiety can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The trichlorophenyl group may enhance the compound’s binding affinity to certain targets, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the trichlorophenyl group.
4-Hydroxyindole-3-acetic acid: A metabolite of psilocybin with a similar hydroxyindole structure but different substituents.
Uniqueness
4-Hydroxy-5-(2,3,6-trichlorophenyl)indole-3-acetic acid is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H10Cl3NO3 |
|---|---|
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
2-[4-hydroxy-5-(2,3,6-trichlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H10Cl3NO3/c17-9-2-3-10(18)15(19)14(9)8-1-4-11-13(16(8)23)7(6-20-11)5-12(21)22/h1-4,6,20,23H,5H2,(H,21,22) |
Clé InChI |
NKTZUVGBYDLOQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN2)CC(=O)O)C(=C1C3=C(C=CC(=C3Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
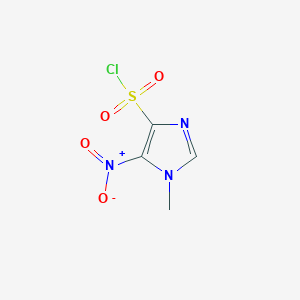
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)
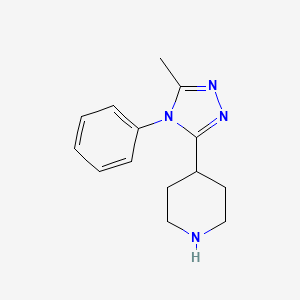
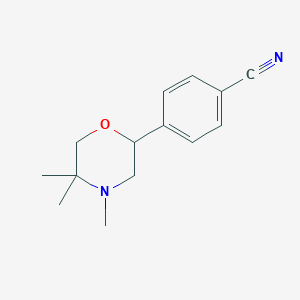
![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)

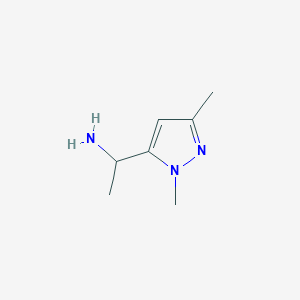
![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
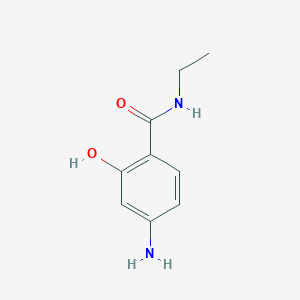
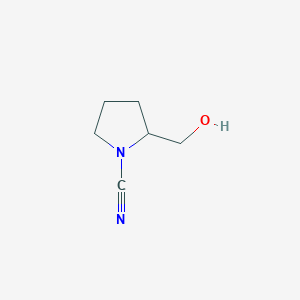
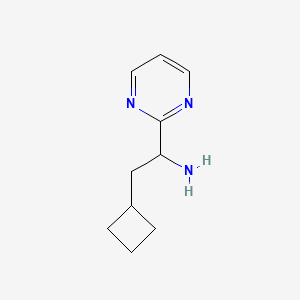
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)
